molecular formula C12H19LiN4O2 B2715945 lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate CAS No. 2155852-78-9

lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B2715945
CAS No.: 2155852-78-9
M. Wt: 258.25
InChI Key: AGYFIYYKIKZJHV-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that features a lithium ion coordinated with a pyrazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Pyrrolidine Moiety: The dimethylamino pyrrolidine group is introduced via nucleophilic substitution, where the pyrazole derivative reacts with a suitable pyrrolidine derivative.

    Lithiation: The final step involves the lithiation of the pyrazole derivative using a lithium salt, such as lithium chloride, under anhydrous conditions to form the lithium(1+) ion complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science:

    Biological Studies: The compound can be used in biological research to study its interactions with various biomolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The lithium ion can modulate the activity of enzymes and receptors, while the pyrazole moiety may interact with nucleic acids or proteins. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Lithium Pyrazolates: Compounds with similar pyrazole cores but different substituents.

    Dimethylamino Pyrrolidine Derivatives: Compounds featuring the dimethylamino pyrrolidine group but with different core structures.

Uniqueness

Lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate is unique due to its combination of a lithium ion with a pyrazole and dimethylamino pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

lithium;4-[[3-(dimethylamino)pyrrolidin-1-yl]methyl]-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2.Li/c1-14(2)10-4-5-16(8-10)7-9-6-15(3)13-11(9)12(17)18;/h6,10H,4-5,7-8H2,1-3H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYFIYYKIKZJHV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C=C(C(=N1)C(=O)[O-])CN2CCC(C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19LiN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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